molecular formula C11H15NO2 B3044019 4-(tert-Butoxy)benzamide CAS No. 99985-67-8

4-(tert-Butoxy)benzamide

Cat. No.: B3044019
CAS No.: 99985-67-8
M. Wt: 193.24 g/mol
InChI Key: SWWGCYPSKPHPKQ-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)benzamide is an organic compound with the molecular formula C11H15NO2. It is characterized by a benzamide core substituted with a tert-butoxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)benzamide typically involves the reaction of 4-(tert-Butoxy)benzoic acid with ammonia or an amine. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized under strong oxidative conditions, although the benzamide core remains relatively stable.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effect of the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or borane can be employed as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidation of the tert-butoxy group can yield tert-butyl alcohol and other oxidized derivatives.

    Reduction: Reduction of the amide group forms the corresponding amine.

    Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(tert-Butoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting their activity. The tert-butoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)benzamide: Lacks the oxygen atom in the tert-butoxy group, leading to different reactivity and solubility properties.

    4-(tert-Butoxy)benzoic acid: The carboxylic acid analogue, which has different acidity and reactivity.

    4-(tert-Butyl)benzoic acid: Similar to 4-(tert-Butoxy)benzoic acid but without the oxygen atom in the tert-butoxy group.

Uniqueness

4-(tert-Butoxy)benzamide is unique due to the presence of both the tert-butoxy group and the benzamide core, which confer distinct chemical and physical properties. The tert-butoxy group provides steric hindrance and electron-donating effects, while the benzamide core offers hydrogen bonding capabilities.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGCYPSKPHPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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